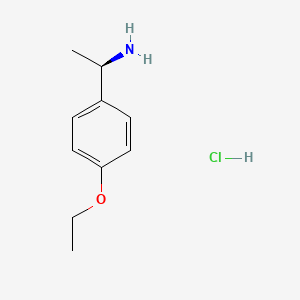

(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

Description

(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (CAS: 856562-89-5) is a chiral primary amine derivative with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . The compound features a 4-ethoxyphenyl group attached to a chiral ethylamine backbone, protonated as a hydrochloride salt. The ethoxy (-OCH₂CH₃) substituent on the aromatic ring contributes to its electronic and steric properties, distinguishing it from halogenated or alkylated analogs.

Properties

IUPAC Name |

(1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFKPUQRJHGZGE-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704209 | |

| Record name | (1R)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856562-89-5 | |

| Record name | Benzenemethanamine, 4-ethoxy-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856562-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(4-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Ethoxyphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of ®-1-(4-Ethoxyphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Ethoxyphenyl)ethanamine hydrochloride may involve catalytic hydrogenation processes or enzymatic reduction methods to ensure high enantiomeric purity. The choice of method depends on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Ethoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Ethoxyphenyl)ethanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Ethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Key Properties :

- Safety Data : Classified under GHS warning labels (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) .

Comparison with Structurally Similar Compounds

2.1. Substituent Effects on Physicochemical Properties

The ethoxy group in the target compound differentiates it from analogs with halogens (Cl, F), methyl, or trifluoromethoxy substituents. Below is a comparative analysis:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The ethoxy group donates electrons via resonance, increasing aromatic ring reactivity compared to electron-withdrawing groups like Cl or CF₃ .

- Lipophilicity : Chlorinated analogs (e.g., CAS 1255306-36-5) exhibit higher logP values than the ethoxy derivative, suggesting greater membrane permeability .

- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder binding to flat receptor sites, whereas smaller groups like ethoxy balance steric bulk and electronic effects .

Biological Activity

(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, also known as 4-Ethoxyphenethylamine, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C10H15NO·HCl

- Molecular Weight : 201.7 g/mol

- CAS Number : 793474

(R)-1-(4-Ethoxyphenyl)ethanamine acts primarily as a selective agonist for various neurotransmitter receptors. Its structural similarity to phenethylamines suggests potential interactions with dopamine and serotonin receptors, which may contribute to its psychoactive properties.

Pharmacological Effects

-

CNS Stimulant Activity :

- The compound has been shown to exhibit stimulant effects in animal models, potentially enhancing locomotor activity and inducing hyperactivity. This behavior is often associated with increased dopaminergic transmission.

-

Antidepressant Properties :

- Preliminary studies indicate that (R)-1-(4-Ethoxyphenyl)ethanamine may possess antidepressant-like effects in rodent models. These effects are hypothesized to be mediated through serotonin receptor modulation.

-

Neuroprotective Effects :

- Research suggests that the compound may exert neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate the activity of key neurotransmitter receptors:

These findings highlight the compound's potential as a pharmacological agent targeting specific receptors involved in mood regulation and cognitive function.

Case Study: Neuropharmacological Assessment

A recent study investigated the neuropharmacological profile of (R)-1-(4-Ethoxyphenyl)ethanamine in mice. The results indicated:

- Significant increases in locomotor activity at doses ranging from 5 to 20 mg/kg.

- An observed reduction in depressive-like behaviors in forced swim tests, suggesting potential antidepressant effects.

Comparative Studies

Comparative studies with related compounds such as 2-(4-Ethoxyphenyl)-N,N-dimethylamine revealed that:

Q & A

Q. What are the established synthetic routes for (R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride, and how do reaction parameters influence yield and enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via reductive amination of 4-ethoxyacetophenone with (R)-α-methylbenzylamine, followed by HCl salt formation. Microwave-assisted reductive amination (e.g., 50–100°C, 30–60 min) can enhance reaction efficiency . Enantiomeric purity is influenced by the chiral auxiliary used and reaction temperature. Post-synthesis, chiral HPLC (e.g., Chiralpak® AD-H column, hexane:isopropanol mobile phase) is recommended to verify enantiomeric excess (≥98%) .

Q. What spectroscopic techniques are critical for characterizing (R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride?

- Methodological Answer :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHClNO, exact mass 201.0920) .

- NMR : H NMR (DO) shows characteristic signals: δ 1.35 (t, J=7 Hz, CHCHO), 4.02 (q, J=7 Hz, OCH), and 4.25 (q, J=6.5 Hz, CHNH) .

- Polarimetry : Specific rotation ([α] = +27.3° in MeOH) confirms chirality .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact; rinse exposed areas with water immediately. Store at -20°C in airtight containers. Emergency procedures (e.g., spill management) should follow GHS guidelines, with emergency contacts listed in safety data sheets (e.g., Combi-Blocks: +1-858-635-8950) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride derivatives?

- Methodological Answer : Discrepancies in antifungal or receptor-binding activity may arise from stereochemical impurities or assay conditions. Validate enantiomeric purity via chiral HPLC and replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Comparative studies with (S)-enantiomers and structural analogs (e.g., 4-trifluoromethoxy derivatives) can isolate stereospecific effects .

Q. What strategies optimize enantioselective synthesis for industrial-scale applications without chiral auxiliaries?

- Methodological Answer : Asymmetric catalysis (e.g., Ru-BINAP complexes) enables direct enantioselective amination of ketones. Process optimization includes:

- Solvent Selection : Isopropanol improves catalyst stability.

- Temperature Control : 60–80°C balances reaction rate and enantioselectivity.

- Catalyst Loading : 0.5–1 mol% achieves >90% yield and >99% ee .

Q. How do structural modifications (e.g., ethoxy vs. trifluoromethoxy groups) impact physicochemical and pharmacokinetic properties?

- Methodological Answer :

- LogP : Replacement of ethoxy with trifluoromethoxy increases lipophilicity (ΔLogP ≈ +1.2), enhancing blood-brain barrier permeability.

- Metabolic Stability : Trifluoromethoxy groups reduce CYP450-mediated oxidation, as shown in microsomal assays (t > 120 min vs. 45 min for ethoxy) .

- Solubility : Salt formation (e.g., HCl) improves aqueous solubility (≥50 mg/mL in PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.